molecular formula C9H7N5 B568713 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole CAS No. 123396-70-3

2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole

Cat. No. B568713
CAS RN: 123396-70-3
M. Wt: 185.19
InChI Key: FATSDWNZLUZGAA-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole” is a compound that contains a 1,2,4-triazole ring. Compounds containing a triazole are significant heterocycles that exhibit broad biological activities . They have potential applications in nitrogen-rich gas generators .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis of these compounds has attracted much attention due to the importance of the triazole scaffold .

Scientific Research Applications

  • Antimicrobial and Antituberculosis Agents : A study synthesized novel derivatives of 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole and evaluated them for antibacterial and antitubercular activities. These compounds showed promising results against various bacterial strains, including Mycobacterium tuberculosis (Jadhav et al., 2009).

  • Applications in Nitrogen-Rich Gas Generators : Compounds based on imidazole, 1,2,4-triazole, and tetrazole, including 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole, were prepared for potential applications in nitrogen-rich gas generators. Their physicochemical properties, such as densities, heats of formation, and detonation velocities, were examined (Srinivas et al., 2014).

  • Synthesis and Characterization of Derivatives : Research on the reaction of imidazoles and triazoles with 1-(benzotriazol-1-yl)-2-iodoethanone led to the synthesis of various N-mono- and N,N′-disubstituted derivatives, exploring the chemical versatility of these compounds (Zhilitskaya et al., 2018).

  • Antioxidant and Lipase Inhibition Activities : A study involving the microwave-assisted synthesis of benzimidazole derivatives containing a 1,2,4-triazole ring demonstrated good scavenging activity in the compounds synthesized, suggesting potential antioxidant applications (Menteşe et al., 2013).

  • Synthesis of Novel Benzimidazole Derivatives : The synthesis of novel benzimidazole derivatives featuring 1,2,4-triazole and their characterization was mentioned in a study, highlighting the chemical diversity and potential applications of these compounds (Jadhav et al., 2008).

  • Anticancer Agents : Benzimidazole derivatives bearing oxadiazole and triazolo-thiadiazoles nuclei were designed and synthesized as potential anticancer agents. Some compounds showed remarkable anticancer activity in vitro (Husain et al., 2012).

  • Antibacterial Activity of Thiadiazoles and Triazoles : A series of novel derivatives of 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 2-{2-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]-1H-benzo[d]imidazol-1-yl}acetohydrazide were synthesized and exhibited moderate activity against gram-positive and gram-negative bacterial strains (Darekar et al., 2020).

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c1-2-4-8-7(3-1)12-9(13-8)14-6-10-5-11-14/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATSDWNZLUZGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole

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